2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid
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Overview
Description
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is a chemical compound with a unique structure that includes a difluoromethyl group attached to a benzodiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the use of difluoromethylation reagents, which can introduce the CF2H group into the desired position on the benzodiazole ring . The reaction conditions often involve the use of transition-metal catalysts to facilitate the selective incorporation of the difluoromethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing efficient and scalable methods to ensure high yields and purity. The use of advanced catalytic systems and optimized reaction conditions is crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the benzodiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzodiazole derivatives, while substitution reactions can produce a variety of substituted benzodiazole compounds .
Scientific Research Applications
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-{2-[(difluoromethyl)sulfanyl]-1H-1,3-benzodiazol-1-yl}acetic acid
- 2,2-difluoro-2-(1-methyl-1H-1,3-benzodiazol-2-yl)acetic acid
Uniqueness
2-[2-(difluoromethyl)-1H-1,3-benzodiazol-1-yl]acetic acid is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H8F2N2O2 |
---|---|
Molecular Weight |
226.18 g/mol |
IUPAC Name |
2-[2-(difluoromethyl)benzimidazol-1-yl]acetic acid |
InChI |
InChI=1S/C10H8F2N2O2/c11-9(12)10-13-6-3-1-2-4-7(6)14(10)5-8(15)16/h1-4,9H,5H2,(H,15,16) |
InChI Key |
LCWNQFDYDHISBN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CC(=O)O)C(F)F |
Origin of Product |
United States |
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